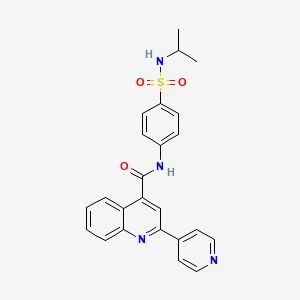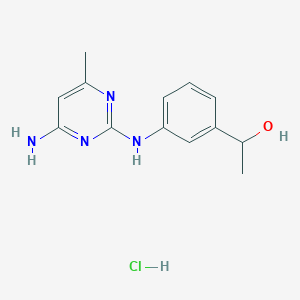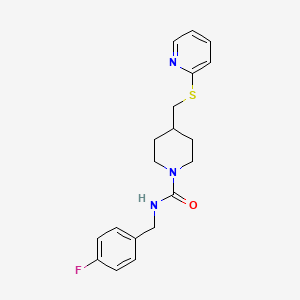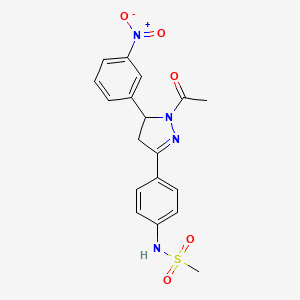
2-(4-Methoxybenzyloxy)-3-bromopyridine
Descripción general
Descripción
“2-(4-Methoxybenzyloxy)-3-bromopyridine” is a chemical compound that is used in organic synthesis . It is related to “2-(4-Methoxybenzyloxy)phenylboronic acid”, which has a molecular formula of CHBO, an average mass of 258.078 Da, and a monoisotopic mass of 258.106354 Da .
Synthesis Analysis
This compound can be used for the protection of alcohols and carboxylic acids under relatively neutral reaction conditions . It is part of the Dudley Reagents developed by Dudley and coworkers . The synthesis involves the use of benzyloxypyridinium triflate, prepared in two steps from 2-chloropyridine . A variety of alcohols are protected under these reaction conditions .Chemical Reactions Analysis
“2-(4-Methoxybenzyloxy)-3-bromopyridine” is used in the protection of alcohols and carboxylic acids . The reaction involves the formation of a benzyl cation under thermal conditions . The benzyl cation quickly reacts with the carboxylate complex .Aplicaciones Científicas De Investigación
Synthesis of Novel Curcumin Analogs
2-(4-Methoxybenzyloxy)-3-bromopyridine is used in the synthesis of novel curcumin analogs . For instance, a compound named 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine was synthesized by a three-step reaction, where the condensation reaction of protected vanillin with 2-chloro-4,6-dimethylpyridine was the most efficient step .
p-Methoxybenzylation of Hydroxy Groups
This compound reacts with various types of hydroxy groups in the presence of a catalytic amount of trimethylsilyl triflate (Me3SiOTf) to give the corresponding PMB ethers in high yields under mild conditions . This process is known as p-methoxybenzylation of hydroxy groups .
Synthesis of PMB Ethers
2-(4-Methoxybenzyloxy)-3-bromopyridine is used in the synthesis of PMB ethers . These ethers are prepared by the reaction of this compound with various types of hydroxy groups in the presence of a catalytic amount of trimethylsilyl triflate .
4. Use in Multistep Syntheses of Complex Molecules In multistep syntheses of complex molecules such as natural products, 2-(4-Methoxybenzyloxy)-3-bromopyridine is used for selective protection of certain hydroxy groups . This compound allows for differentiation of a certain hydroxy group from other hydroxy groups within the same molecule .
5. Preparation of Stable and Practically-Useful p-Methoxybenzylating Reagent 2-(4-Methoxybenzyloxy)-3-bromopyridine is used in the preparation of a stable and practically-useful p-methoxybenzylating reagent . This reagent is used for p-methoxybenzylation of alcohols, giving PMB ethers in high yields under mild conditions .
Mecanismo De Acción
The mechanism of action involves the formation of a benzyl cation under thermal conditions . The benzyl cation quickly reacts with the carboxylate complex . Remaining cation reacts with excess Et3N before it can react with other functionalities present in the molecule and or before it can react with water .
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-2-[(4-methoxyphenyl)methoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-16-11-6-4-10(5-7-11)9-17-13-12(14)3-2-8-15-13/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUGFUDGYHNORN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxybenzyloxy)-3-bromopyridine | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[5-(5,6-Dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2961379.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2961381.png)



![2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2961385.png)



![2-[(2-azepan-1-yl-2-oxoethyl)thio]-9-chloro-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2961391.png)

